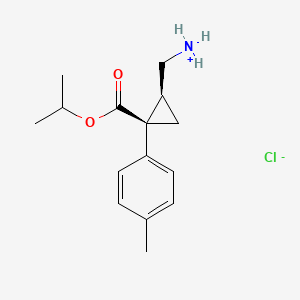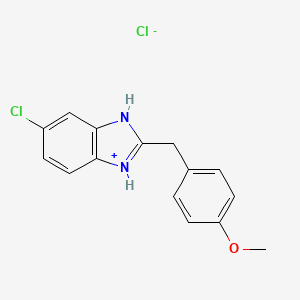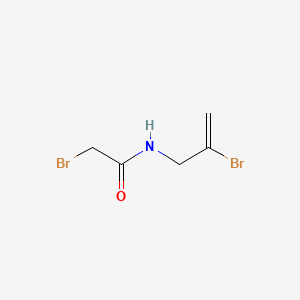
Acetamide, 2-bromo-N-(2-bromoallyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-bromo-N-(2-bromoallyl)- is a chemical compound with the molecular formula C5H7Br2NO It is a derivative of acetamide, where the hydrogen atoms in the amide group are replaced by bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(2-bromoallyl)- typically involves the bromination of acetamide derivatives. One common method is the reaction of acetamide with bromine in the presence of a catalyst. The reaction conditions often include:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
Industrial production of Acetamide, 2-bromo-N-(2-bromoallyl)- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-bromo-N-(2-bromoallyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine-containing by-products.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of bromine oxides or brominated organic compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Acetamide, 2-bromo-N-(2-bromoallyl)- has various applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of brominated flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-bromo-N-(2-bromoallyl)- involves its interaction with molecular targets through bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved may include:
Enzyme Inhibition: Bromine atoms can inhibit enzymes by binding to active sites.
DNA Interaction: The compound can interact with DNA, leading to potential mutagenic effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-bromophenyl)-: Similar structure but with a bromophenyl group instead of a bromoallyl group.
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: Contains an iodo and methyl group in addition to bromine.
Uniqueness
Acetamide, 2-bromo-N-(2-bromoallyl)- is unique due to the presence of two bromine atoms in the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to other acetamide derivatives.
This detailed article provides a comprehensive overview of Acetamide, 2-bromo-N-(2-bromoallyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
102585-36-4 |
|---|---|
Molecular Formula |
C5H7Br2NO |
Molecular Weight |
256.92 g/mol |
IUPAC Name |
2-bromo-N-(2-bromoprop-2-enyl)acetamide |
InChI |
InChI=1S/C5H7Br2NO/c1-4(7)3-8-5(9)2-6/h1-3H2,(H,8,9) |
InChI Key |
DBDWCAOPFYAKDV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


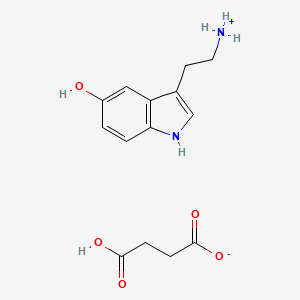




![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
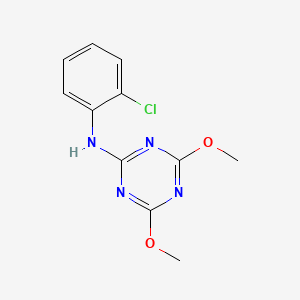
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
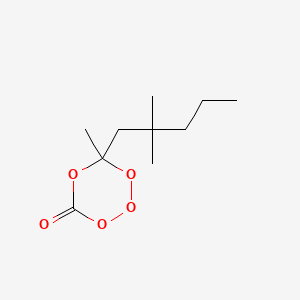
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)
